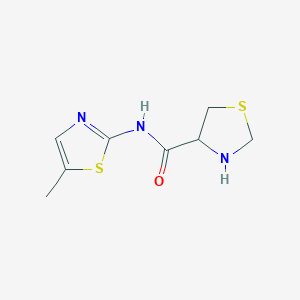

N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide

Beschreibung

N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at position 5, linked via a carboxamide group to a saturated thiazolidine ring. This scaffold is of pharmacological interest due to its structural similarity to bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) like meloxicam (4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide) . Thiazole and thiazolidine moieties are known to influence solubility, metabolic stability, and target binding .

Eigenschaften

IUPAC Name |

N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS2/c1-5-2-9-8(14-5)11-7(12)6-3-13-4-10-6/h2,6,10H,3-4H2,1H3,(H,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIIPFMJIYPTFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2CSCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with thiazolidine-4-carboxylic acid under specific conditions. One common method includes:

Reacting 5-methyl-1,3-thiazol-2-amine with bromoacetyl bromide: in an aqueous medium to form 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide.

Coupling the resulting intermediate with thiazolidine-4-carboxylic acid: under basic conditions to yield the final product.

Industrial Production Methods

For industrial-scale production, the process may involve:

Optimization of reaction conditions: to maximize yield and purity.

Use of continuous flow reactors: to ensure consistent production and scalability.

Purification techniques: such as recrystallization or chromatography to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazolidine derivatives.

Substitution: Formation of various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in developing new therapeutic agents, particularly in targeting specific enzymes and receptors.

Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide involves:

Interaction with biological targets: The compound can bind to enzymes and receptors, altering their activity.

Molecular pathways: It may inhibit or activate specific biochemical pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Substituent Effects on Thiazole/Thiazolidine Scaffolds

Thiazole-Linked Carboxamides

Meloxicam (NSAID) :

- Structure : Contains a benzothiazine-dioxole core instead of thiazolidine.

- Key Differences : The aromatic benzothiazine system enhances planarity and cyclooxygenase (COX) binding, whereas the saturated thiazolidine in the target compound may confer conformational flexibility .

- Physicochemical Properties :

- Melting Point: 250°C (decomposes)

- Solubility: 0.05 mg/mL in water, 0.1 mg/mL in ethanol .

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (Nitazoxanide analog):

- Structure : Substituted with electron-withdrawing Cl and F groups on thiazole and benzamide.

- Key Differences : The chloro-thiazole and difluorobenzamide groups enhance intermolecular hydrogen bonding (N1–H1⋯N2, C4–H4⋯F2/O3), stabilizing crystal packing .

- Biological Relevance : Inhibits pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism .

Thiazolidine-Linked Carboxamides

N-(1,3-Thiazol-2-yl) Propanamides (e.g., 8a–h): Structure: Propanamide linker between thiazole and oxadiazole rings. Synthetic Yields: 62–71% via coupling reactions .

N-[3-(1H-6-Nitroindazol-1-yl)-propyl]-2-(phenyl)-4-oxo-1,3-thiazolidine-carboxamide (5a): Structure: Nitroindazole substituent and 4-oxo-thiazolidine. Spectroscopic Data:

- IR: 1666 cm⁻¹ (C=O), 1536 cm⁻¹ (NO₂)

- $^1$H NMR: δ 12.88 (s, NH) .

Biologische Aktivität

N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide is a heterocyclic compound characterized by the presence of both thiazole and thiazolidine rings. This unique structural configuration contributes to its significant biological activities, making it a focus of interest in medicinal chemistry and pharmacology. The compound's potential applications span various fields, including antimicrobial and anticancer research.

The biological activity of N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide primarily involves its interaction with specific enzymes:

- Acetylcholinesterase (AChE) : Inhibition leads to increased acetylcholine levels, enhancing neurotransmission.

- Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition can affect cholinergic signaling pathways.

- α-Glucosidase : This inhibition disrupts carbohydrate metabolism by preventing glucose absorption.

- Urease : Inhibiting urease can have implications in treating infections caused by urease-producing bacteria.

The compound's ability to bind to these enzymes' active sites results in the modulation of various biochemical pathways, affecting physiological processes such as nerve impulse transmission and glucose metabolism .

Antimicrobial and Anticancer Properties

Research indicates that compounds with thiazole and thiazolidine moieties exhibit notable antimicrobial and anticancer activities. For instance:

- A study demonstrated that thiazolidine derivatives possess cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) revealed that specific substitutions on the thiazole ring enhance activity against cancer cells .

- In vitro tests have shown that derivatives similar to N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide exhibit IC50 values in the low micromolar range against human cancer cell lines, indicating promising anticancer potential .

Case Studies

- Anticancer Activity :

- A study evaluated the anticancer effects of a series of thiazolidine derivatives, revealing that modifications at the 5-position of the thiazole ring significantly enhanced cytotoxicity against breast cancer cell lines (IC50 values ranging from 1.9 µM to 13.51 µM) compared to standard treatments like doxorubicin .

- Antimicrobial Effects :

Comparison with Similar Compounds

| Compound Name | Biological Activity | IC50 Values (µM) |

|---|---|---|

| N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide | Anticancer, Antimicrobial | Varies |

| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Significant anticancer activity | 23.30 |

| 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide | Moderate antimicrobial activity | >1000 |

The comparison illustrates that while N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide shows diverse biological activities similar to other thiazole derivatives, its unique structural features may confer distinct advantages in specific therapeutic applications .

Q & A

What synthetic methodologies are recommended for preparing N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide with high purity?

Level : Basic (Synthesis Optimization)

Methodological Answer :

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via Hantzsch thiazole synthesis (reaction of substituted thiourea with α-halo ketones). Subsequent carboxamide coupling requires activating agents like 3-bromopropanoyl chloride in a basic aqueous solution (e.g., Na₂CO₃) to facilitate nucleophilic substitution. Purification via column chromatography or recrystallization from methanol/ethanol ensures high purity. Reaction conditions (e.g., temperature, solvent choice) must be optimized to avoid side products, as demonstrated in analogous thiazole-carboxamide syntheses .

How can X-ray crystallography and computational tools like SHELX refine the structural analysis of this compound?

Level : Basic (Structural Characterization)

Methodological Answer :

Single-crystal X-ray diffraction is critical for resolving bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding). The SHELX suite (SHELXL/SHELXS) is widely used for small-molecule refinement, leveraging high-resolution data to model electron density maps. For example, hydrogen bonds (N–H⋯N, C–H⋯O) stabilize molecular packing in related thiazole-carboxamides, as seen in crystallographic studies of N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide . Computational pre-optimization (DFT or molecular mechanics) can guide experimental refinement by predicting stable conformers.

What experimental strategies are employed to investigate the compound’s anticancer activity and SAR?

Level : Advanced (Biological Activity Analysis)

Methodological Answer :

Anticancer screening follows protocols from the NCI’s Developmental Therapeutics Program (DTP), involving dose-response assays across 60 cancer cell lines. Structure-activity relationship (SAR) studies focus on substituent effects:

- Thiazole ring modifications : Introducing electron-withdrawing groups (e.g., Cl, F) enhances cytotoxicity, as seen in N-(5-R-benzyl-1,3-thiazol-2-yl) derivatives .

- Carboxamide backbone : Morpholine or imidazoline substituents improve solubility and target binding, as shown in analogues with IC₅₀ values <10 μM .

Mechanistic studies use flow cytometry (apoptosis assays) and Western blotting (protein expression analysis) to identify pathways like PI3K/AKT inhibition.

How does tautomerism in the thiazole-thiazolidine system influence reactivity and bioactivity?

Level : Advanced (Tautomerism and Reactivity)

Methodological Answer :

The thiazole-thiazolidine hybrid exhibits keto-enol tautomerism, which alters electron distribution and hydrogen-bonding capacity. For instance, tautomeric shifts in N-[5-R-benzyl-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides affect their ability to interact with enzymatic active sites (e.g., PFOR enzyme inhibition in anaerobic organisms) . Computational studies (NMR chemical shift prediction, MD simulations) validate dominant tautomers under physiological conditions. Reactivity assays (e.g., oxidation with H₂O₂) further probe stability and metabolite formation.

How can researchers resolve contradictions in reported biological activity data?

Level : Advanced (Data Contradiction Analysis)

Methodological Answer :

Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). To address this:

- Standardized protocols : Use NCI-DTP guidelines for cytotoxicity screening to ensure reproducibility .

- Structural analogs : Compare activity across derivatives (e.g., 5-methyl vs. 5-chloro thiazole) to isolate substituent effects .

- Meta-analysis : Pool data from multiple studies using tools like Combenefit (synergy/antagonism analysis) .

- Target validation : CRISPR/Cas9 knockout of suspected targets (e.g., EGFR, tubulin) confirms mechanism-specific activity .

What role do substituents on the thiazole ring play in modulating pharmacokinetic properties?

Level : Advanced (Pharmacokinetics and ADME)

Methodological Answer :

Substituents impact lipophilicity (logP), metabolic stability, and membrane permeability:

- Methyl groups : Enhance metabolic stability by reducing CYP450-mediated oxidation, as observed in 5-methylthiazole derivatives .

- Halogens (Cl, F) : Improve bioavailability via increased passive diffusion (measured in Caco-2 cell permeability assays) .

- Heterocyclic extensions : Morpholine or pyrimidine moieties improve aqueous solubility (measured by shake-flask method) and reduce plasma protein binding .

How can researchers validate the compound’s antimicrobial potential against drug-resistant strains?

Level : Advanced (Biological Activity Analysis)

Methodological Answer :

- MIC assays : Test against ESKAPE pathogens (e.g., MRSA, Acinetobacter baumannii) using broth microdilution (CLSI guidelines).

- Synergy studies : Combine with β-lactams or fluoroquinolones to assess potentiation effects (checkerboard assay, FIC index ≤0.5 indicates synergy) .

- Resistance induction : Serial passage experiments over 20+ generations monitor MIC changes to evaluate resistance development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.